molecular formula C25H29Cl2FN2O4S B11928786 (S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate CAS No. 1788063-52-4

(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate

Cat. No.: B11928786
CAS No.: 1788063-52-4
M. Wt: 543.5 g/mol
InChI Key: SXOAHIZWCZOILH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a dichlorophenyl group, and a piperidinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate involves multiple steps, including the formation of the cyclopropyl and piperidinyl groups, followed by their attachment to the benzoate core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in pain signaling, providing analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 5-cyclopropyl-4-((1-(1-(3, 5-dichlorophenyl) ethyl) piperidin-4-yl) methoxy)-2-fluorobenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and dichlorophenyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1788063-52-4

Molecular Formula

C25H29Cl2FN2O4S

Molecular Weight

543.5 g/mol

IUPAC Name

5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide

InChI

InChI=1S/C25H29Cl2FN2O4S/c1-15(18-9-19(26)11-20(27)10-18)30-7-5-16(6-8-30)14-34-24-13-23(28)22(12-21(24)17-3-4-17)25(31)29-35(2,32)33/h9-13,15-17H,3-8,14H2,1-2H3,(H,29,31)/t15-/m0/s1

InChI Key

SXOAHIZWCZOILH-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.